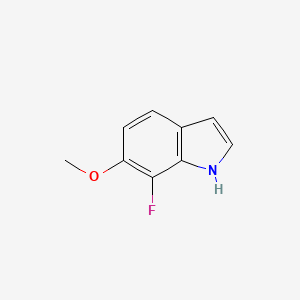

7-Fluoro-6-methoxy-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-6-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-7-3-2-6-4-5-11-9(6)8(7)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKUQOIEALHHAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Fluoro 6 Methoxy 1h Indole and Its Derivatives

Established and Contemporary Indole (B1671886) Annulation Strategies

The formation of the indole nucleus, known as indole annulation, can be achieved through a variety of classic and modern synthetic reactions. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.

Several named reactions have become fundamental to indole synthesis, each with distinct mechanisms and substrate requirements. While these methods are well-established for various methoxy-activated indoles, their application to the 7-fluoro-6-methoxy substitution pattern requires specific precursors.

Fischer Indole Synthesis : This is one of the most widely used methods for indole synthesis, involving the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. The reaction proceeds through a hydrazone intermediate, which undergoes a-sigmatropic rearrangement followed by cyclization and elimination of ammonia. For the synthesis of 7-Fluoro-6-methoxy-1H-indole, the required precursor would be (3-fluoro-4-methoxyphenyl)hydrazine. The choice of the carbonyl component would determine the substitution at the C2 and C3 positions of the indole ring. The reaction conditions can be harsh, but modern variations utilize milder catalysts like low melting mixtures of tartaric acid and dimethylurea.

Bischler–Möhlau Indole Synthesis : This method constructs the indole ring by reacting an α-halo-ketone with an excess of an arylamine. The reaction typically requires high temperatures. A modified Bischler synthesis can be used to generate methoxy-activated 3-arylindoles. To synthesize the target compound via this route, 3-fluoro-4-methoxyaniline (B107172) would be reacted with a suitable α-halo-ketone. Despite its long history, the Bischler synthesis can be limited by harsh conditions and sometimes unpredictable regioselectivity.

Hemetsberger Indole Synthesis : This reaction involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. The starting materials can be difficult to prepare and may lack stability, which limits the reaction's popularity despite typically good yields. The synthesis of methyl 5,6,7-trimethoxyindole-2-carboxylate has been achieved using this method, demonstrating its utility for producing methoxy-substituted indoles. Application to the target compound would require the synthesis of an appropriately substituted 2-azido-propenoic ester derived from 3-fluoro-4-methoxybenzaldehyde.

Table 1: Comparison of Classical Indole Synthesis Approaches

| Synthesis Method | Key Reactants | Key Intermediate | Typical Product | Applicability to 7-Fluoro-6-methoxy-1H-indole |

|---|---|---|---|---|

| Fischer | Arylhydrazine, Aldehyde/Ketone | Hydrazone | 2,3-substituted indoles | Requires (3-fluoro-4-methoxyphenyl)hydrazine. |

| Bischler-Möhlau | Arylamine, α-halo-ketone | α-arylamino-ketone | 2-aryl (or alkyl) indoles | Requires 3-fluoro-4-methoxyaniline. |

| Hemetsberger | Aryl-aldehyde, Azidoacetate | 3-aryl-2-azido-propenoic ester | Indole-2-carboxylates | Requires 3-fluoro-4-methoxybenzaldehyde. |

Introduction of Methoxy (B1213986) at the 6-Position

Derivatization from Precursor Indole Compounds and Isatins

The synthesis of 7-fluoro-6-methoxy-1H-indole and its analogs can be effectively achieved through the chemical modification of simpler, pre-existing indole or isatin (B1672199) scaffolds. These approaches leverage the inherent reactivity of the indole and isatin ring systems, allowing for the introduction of desired functional groups through various organic reactions.

A primary strategy involves the direct functionalization of an indole core. This can be accomplished via sequential reactions, such as halogenation and methoxylation. For instance, a precursor indole can undergo fluorination, often using an electrophilic fluorinating agent, followed by the introduction of a methoxy group. The indole nucleus is electron-rich, making it susceptible to electrophilic substitution, though the position of substitution is influenced by existing groups on the ring. chim.it More advanced C-H activation and borylation techniques, for example, have been developed for the regioselective functionalization at the C7 position of 3-alkylindoles using iridium catalysts, which can serve as a handle for further modifications. acs.org Additionally, the C3 position of the indole ring is particularly nucleophilic and can be functionalized through reactions like Friedel-Crafts hydroxyalkylation with fluoromethyl ketones to yield complex alcohol derivatives. beilstein-journals.orgd-nb.info

Table 1: Synthetic Derivatizations from Precursor Indole Compounds

| Precursor Type | Reaction Type | Reagents/Catalysts | Product Type |

|---|

An alternative and powerful route to substituted indoles begins with isatins (1H-indole-2,3-diones). scielo.br Isatins are versatile substrates that can be prepared through methods like the Sandmeyer synthesis from aniline (B41778) precursors. scielo.brwright.edu For the synthesis of 7-fluoro-6-methoxy-1H-indole, the corresponding 7-fluoro-6-methoxyisatin would be the necessary starting material.

The core of this synthetic strategy is the reduction of the two carbonyl groups at the C2 and C3 positions of the isatin ring to form the indole's characteristic pyrrole (B145914) ring. This transformation can be accomplished using powerful reducing agents. scielo.br Borane-tetrahydrofuran complex (BH₃·THF) is frequently employed for this purpose. scielo.br For example, a similar compound, 6,7-dibromo-4-methoxyisatin, has been successfully reduced to its corresponding indole derivative using a solution of BH₃·THF. scielo.br Other metal hydrides, such as lithium aluminum hydride (LiAlH₄), are also effective in the reduction of isatins to indoles. scielo.br

Table 2: Synthetic Derivatizations from Precursor Isatin Compounds

| Precursor Type | Reaction Type | Reagents/Catalysts | Product Type |

|---|---|---|---|

| Substituted Isatin | Carbonyl Reduction | Borane-tetrahydrofuran complex (BH₃·THF) | Indole derivative |

| Substituted Isatin | Carbonyl Reduction | Lithium aluminum hydride (LiAlH₄) | Indole derivative |

Chemical Transformations and Advanced Derivatization of 7 Fluoro 6 Methoxy 1h Indole Scaffolds

Electrophilic and Nucleophilic Substitution Reactions

Influence of Fluorine and Methoxy (B1213986) Groups on Reactivity Profiles

The reactivity of the 7-fluoro-6-methoxy-1H-indole ring is significantly influenced by the electronic effects of its substituents. The methoxy group at the 6-position is an electron-donating group (EDG) that activates the benzene (B151609) portion of the indole (B1671886) ring towards electrophilic substitution. Conversely, the fluorine atom at the 7-position is an electron-withdrawing group (EWG) through induction, which deactivates the ring. This combination of opposing electronic effects creates a unique reactivity profile.

In the context of nucleophilic substitution, the electron-withdrawing nature of the fluorine atom can make the attached carbon atom more susceptible to attack by nucleophiles, although such reactions on the benzene ring of an indole are generally less common without further activation.

Directing Effects and Regiochemical Control in Substitution Reactions

The regiochemical outcome of substitution reactions on the 7-fluoro-6-methoxy-1H-indole scaffold is a result of the combined directing effects of the substituents and the inherent reactivity of the indole ring.

For electrophilic substitution, the C3 position is the most nucleophilic and generally the preferred site of reaction for many electrophiles. chim.it When the C3 position is occupied, electrophilic substitution can occur at other positions on the indole ring. The methoxy group at C6 is an ortho-, para-director. Given the substitution pattern, this would direct incoming electrophiles towards the C5 and C7 positions. However, the C7 position is already substituted with a fluorine atom. Therefore, electrophilic attack on the benzene ring would likely be directed to the C5 position. The fluorine atom is also an ortho-, para-director, but its deactivating nature makes this effect less pronounced than that of the methoxy group.

In practice, the high nucleophilicity of the C3 position of the indole ring often dominates, leading to selective functionalization at this site. For instance, Friedel–Crafts type reactions on substituted indoles readily occur at the C3 position. beilstein-journals.org

Annulation and Ring Expansion Reactions

Transformation to Quinoline (B57606) Ring Systems (e.g., Ciamician-Dennstedt Rearrangement)

The Ciamician-Dennstedt rearrangement is a classic organic reaction that converts a pyrrole (B145914) or indole into a 3-halopyridine or 3-haloquinoline, respectively, through a ring-expansion process involving a dihalocarbene. rjptonline.org This transformation allows for the insertion of a carbon atom into the indole scaffold, leading to the formation of a quinoline ring system. nih.gov

The reaction typically involves treating the indole with a source of dihalocarbene, often generated from a haloform (like chloroform (B151607) or bromoform) and a strong base. More modern methods may utilize precursors like α-chlorodiazirines to generate the carbene. nih.gov The proposed mechanism involves the [2+1] cycloaddition of the carbene to the C2-C3 double bond of the indole, forming a transient cyclopropane (B1198618) intermediate. This intermediate then undergoes a series of rearrangements, ultimately leading to the ring-expanded quinoline product.

For 7-fluoro-6-methoxy-1H-indole, this reaction would be expected to yield a substituted quinoline. The specific substitution pattern on the resulting quinoline would depend on the rearrangement pathway. This method provides a powerful tool for converting the indole core into the related but distinct quinoline scaffold, which is also a prominent feature in many biologically active compounds. researchgate.net

Cross-Coupling Reactions and Functional Group Interconversions

The 7-fluoro-6-methoxy-1H-indole scaffold can be further elaborated through various cross-coupling reactions and functional group interconversions. These methods are crucial for introducing a wide range of substituents and building molecular complexity.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. vulcanchem.commdpi.com To utilize these reactions, the indole ring typically needs to be pre-functionalized with a halide or a triflate group. For example, if a bromo or iodo substituent were introduced at a specific position on the 7-fluoro-6-methoxy-1H-indole ring, it could then serve as a handle for these cross-coupling reactions. The Suzuki-Miyaura reaction, for instance, allows for the introduction of aryl or vinyl groups. vulcanchem.com

Functional group interconversions can also be employed to modify the existing substituents. For example, the methoxy group could potentially be demethylated to a hydroxyl group, which could then be further functionalized.

N-Alkylation and Side Chain Modifications at Various Positions

The nitrogen atom of the indole ring is a key site for modification. N-alkylation is a common transformation that is typically achieved by treating the indole with a base, such as sodium hydride, followed by an alkylating agent like an alkyl halide. rsc.org This reaction introduces a substituent onto the indole nitrogen, which can significantly impact the molecule's properties.

Side chains can also be introduced or modified at various positions of the indole ring. For instance, if a formyl group were introduced at the C3 position via a Vilsmeier-Haack reaction, it could serve as a starting point for further modifications. vulcanchem.com This aldehyde could be reduced to an alcohol, oxidized to a carboxylic acid, or used in condensation reactions to build more complex side chains.

The introduction of fluorinated side chains is another area of interest, as fluorine can impart unique biological properties. researchgate.net For example, methods have been developed for the preparation of side-chain fluorinated analogues of biologically important indoles. researchgate.net

Computational Chemistry and Theoretical Investigations of 7 Fluoro 6 Methoxy 1h Indole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 7-Fluoro-6-methoxy-1H-indole, these methods can elucidate its three-dimensional structure, electron distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications in Structural Elucidation

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations, often employing basis sets like 6-311G++(d,p), can accurately predict molecular geometries and other properties for indole (B1671886) derivatives. researchgate.net For substituted indoles, DFT helps in understanding the influence of various functional groups on the indole ring's structural and electronic characteristics. researchgate.net

In the case of 7-Fluoro-6-methoxy-1H-indole, the fluorine at position 7 and the methoxy (B1213986) group at position 6 introduce significant electronic effects. The fluorine atom is highly electronegative and acts as an electron-withdrawing group through its inductive effect, which can influence the reactivity of adjacent positions. Conversely, the methoxy group is generally considered an electron-donating group. DFT calculations can quantify these effects by calculating parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. For instance, in related fluorinated indole derivatives, DFT has been used to predict the planarity of the indole ring system and any puckering in fused ring systems to optimize hydrophobic interactions. vulcanchem.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Indole | -5.93 | -0.41 | 5.52 | 2.09 |

| 5-Fluoroindole | -6.01 | -0.54 | 5.47 | 3.45 |

| 5-Methoxyindole | -5.69 | -0.34 | 5.35 | 2.48 |

Data for this table is based on general findings for substituted indoles and is illustrative. researchgate.net

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map is typically plotted on the molecule's surface, with different colors representing different electrostatic potential values. Regions of negative potential (usually colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. uni-muenchen.deacs.org

For 7-Fluoro-6-methoxy-1H-indole, the MEP map would likely show a region of negative electrostatic potential around the nitrogen atom of the indole ring and the oxygen atom of the methoxy group, indicating their potential to act as hydrogen bond acceptors. The fluorine atom, due to its high electronegativity, would contribute to a more positive potential on the adjacent carbon atom. The distribution of electrostatic potential is crucial for understanding intermolecular interactions, such as those with biological receptors. In related molecules, MEP analysis has been used to identify reactive sites. mdpi.comacs.org

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) interacts with a larger macromolecule, such as a protein or a nucleic acid. These methods are instrumental in drug discovery and design.

Prediction of Ligand-Macromolecule Interactions and Binding Modes

Molecular docking simulations can predict the preferred binding orientation of 7-Fluoro-6-methoxy-1H-indole within the active site of a biological target. The docking process involves sampling a large number of possible conformations of the ligand within the receptor's binding pocket and scoring them based on a force field that approximates the binding energy.

While specific docking studies on 7-Fluoro-6-methoxy-1H-indole are not widely published, studies on similar indole derivatives have demonstrated the utility of this approach. For example, docking studies of indole derivatives as inhibitors of various enzymes have successfully predicted binding modes and have been corroborated by experimental data. jmchemsci.comresearchgate.netopenmedicinalchemistryjournal.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for binding affinity. For instance, the indole NH group can act as a hydrogen bond donor, while the methoxy and fluoro substituents can engage in various non-covalent interactions.

Simulation of Intermolecular Forces (e.g., Hydrogen Bonding, Halogen Bonding, Pi-Stacking Interactions)

The interactions between 7-Fluoro-6-methoxy-1H-indole and a macromolecule are governed by a variety of intermolecular forces. Computational methods can simulate and quantify these forces.

Hydrogen Bonding: The indole NH group is a potential hydrogen bond donor, and the nitrogen atom in the pyrrole (B145914) ring, as well as the oxygen of the methoxy group, can act as hydrogen bond acceptors. Computational studies on related indole derivatives have highlighted the importance of hydrogen bonding in their biological activity. nih.govmdpi.comresearchgate.net

Halogen Bonding: The fluorine atom at the C7 position can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. nih.govacs.org The strength of this interaction depends on the electronic environment of the halogen. Computational studies have been instrumental in understanding the nature and strength of halogen bonds in various chemical and biological systems. rsc.org

Pi-Stacking Interactions: The aromatic indole ring can engage in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site. libretexts.orgwikipedia.org These interactions are crucial for the stability of protein-ligand complexes. scbt.commdpi.comnih.gov The electron-donating methoxy group and the electron-withdrawing fluorine atom on the benzene (B151609) ring of 7-Fluoro-6-methoxy-1H-indole would modulate the quadrupolar moment of the aromatic system, influencing the nature and strength of these π-stacking interactions. libretexts.org

| Interaction Type | Potential Participating Atoms/Groups | Role of the Compound |

|---|---|---|

| Hydrogen Bonding | Indole NH | Donor |

| Hydrogen Bonding | Pyrrole Nitrogen, Methoxy Oxygen | Acceptor |

| Halogen Bonding | Fluorine at C7 | Halogen Bond Donor |

| Pi-Stacking | Indole Aromatic System | Pi-system |

Reaction Pathway Analysis and Mechanistic Insights via Computational Approaches

Computational chemistry can be used to explore the mechanisms of chemical reactions, including the synthesis of 7-Fluoro-6-methoxy-1H-indole. By calculating the energies of reactants, intermediates, transition states, and products, it is possible to map out the potential energy surface of a reaction and identify the most likely reaction pathway.

For the synthesis of substituted indoles, various methods like the Fischer, Bischler, and Hemetsberger syntheses are employed. Computational studies on these and other synthetic routes for indole derivatives have provided valuable mechanistic insights. researchgate.net For instance, DFT calculations can be used to study the transition states of key reaction steps, helping to understand regioselectivity and to optimize reaction conditions for improved yields and purity. While a specific reaction pathway analysis for 7-Fluoro-6-methoxy-1H-indole is not documented in the searched literature, the principles from computational studies of other indole syntheses are directly applicable. researchgate.net

Structure Activity Relationship Sar Correlates in 7 Fluoro 6 Methoxy 1h Indole Analogues Non Clinical Context

Contribution of Fluorine Substitution to Biological Modulation

The introduction of a fluorine atom into a molecule can significantly alter its physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. tandfonline.com In indole (B1671886) derivatives, fluorine substitution is a widely used strategy to enhance biological activity. tandfonline.comresearchgate.netresearchgate.net

The presence of a fluorine atom, particularly at the C6 position of the indole ring, has been shown to increase the lipophilicity and metabolic stability of compounds, which can lead to improved binding affinity for proteins and enzymes. This is attributed to fluorine's high electronegativity, which can alter the electron distribution within the molecule, impacting its pKa, dipole moment, and chemical reactivity. tandfonline.com For instance, in a series of 1H-indole-2-carboxamides, a fluoro group at the C5 position was found to enhance potency for the CB1 receptor. nih.gov

The following table summarizes the observed effects of fluorine substitution in various indole analogues:

Interactive Data Table: Effect of Fluorine Substitution on Biological Activity of Indole Analogues| Compound Series | Position of Fluorine | Observed Effect on Activity | Reference |

|---|---|---|---|

| 1H-Indole-2-carboxamides | C5 | Enhanced potency at CB1 receptor | nih.gov |

| 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles | C6 (with 8-methoxy or 8-methyl) | Decreased potency | acs.org |

| 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles | C6 (with 9-methyl) | Increased potency | acs.org |

Role of Methoxy (B1213986) Group in Modulating Biological Activity

The methoxy group is another key functional group that significantly influences the biological profile of indole derivatives. chim.itnih.gov Its presence can enhance receptor binding affinity through hydrophobic interactions. The position of the methoxy group is crucial in determining its effect on activity.

In a study on pyrazino[1,2-a]indole (B3349936) derivatives, a methoxy group at the 8-position was found to be critical for antiproliferative activity, while moving it to the 6 or 7-position resulted in inactive compounds. nih.gov This highlights the importance of the methoxy group's location in dictating the molecule's biological effect. Similarly, in a series of indole derivatives, the introduction of a 4-methoxy group to a 3-hydroxyarylidene indole derivative led to a further increase in antioxidant activity. unica.it

Conversely, in some instances, the replacement of a more active group with a methoxy group can lead to a decrease in activity. For example, replacing a hydroxyl group with a methoxy group in certain indole derivatives led to a reduction in antioxidant activity. unica.it In a series of piperazine (B1678402) substituted indole derivatives, the effect of a 5-methoxy substitution was context-dependent, sometimes increasing and sometimes decreasing activity compared to a 5-fluoro substitution. jrespharm.com

The table below illustrates the varied effects of the methoxy group on the biological activity of indole analogues.

Interactive Data Table: Role of Methoxy Group in Biological Activity of Indole Analogues| Compound Series | Position of Methoxy Group | Observed Effect on Activity | Reference |

|---|---|---|---|

| Pyrazino[1,2-a]indoles | C8 | Critical for antiproliferative activity | nih.gov |

| Pyrazino[1,2-a]indoles | C6 or C7 | Inactive compounds | nih.gov |

| 3-Hydroxyarylidene indoles | C4 | Increased antioxidant activity | unica.it |

Positional Effects of Functional Groups on Activity Profiles

The specific placement of functional groups on the indole ring system has a profound impact on the biological activity of the resulting analogues. nih.govnih.gov As discussed in the previous sections, the differential effects of fluorine and methoxy groups are highly dependent on their respective positions.

For instance, in the pyrazino[1,2-a]indole series, the antiproliferative activity was highly sensitive to the position of the methoxy group, with the 8-methoxy isomer being significantly more active than the 6- or 7-methoxy isomers. nih.gov This demonstrates that even a slight shift in the position of a functional group can lead to a dramatic change in biological effect.

Similarly, in a study of substituted 1H-indole-2-carboxamides, the position of a chloro group on the phenyl ring attached to the indole core was found to be important, with a 3-position substitution being preferred over 2- or 4-position substitutions for CB1 inhibitory activity. nih.gov In contrast, a methoxy group was less affected by its position on the same phenyl ring. nih.gov

Influence of Substituents at the Indole Nitrogen (N1) and Carbon Positions (C2, C3)

Modifications at the indole nitrogen (N1) and the C2 and C3 positions of the pyrrole (B145914) ring offer additional avenues to modulate the biological activity of indole derivatives. rsc.orgacs.org

Alkylation of the indole nitrogen (N1) is a common strategy in drug design. rsc.org While many bioactive indoles possess a free NH group, N-alkylation can lead to commercially successful drugs. rsc.org The nature of the substituent at N1 can influence the molecule's interaction with its target.

The C2 and C3 positions of the indole ring are also critical for biological activity. The C3 position is typically the most reactive site for electrophilic substitution. dergipark.org.tr The introduction of various substituents at C2 and C3 has been extensively explored. For example, in a series of 1H-indole-2-carboxamides, short alkyl groups at the C3 position were found to enhance CB1 allosteric modulating activity. nih.gov Directed C-H functionalization at the C2 and C3 positions allows for the introduction of diverse aryl groups, leading to a wide range of functionalized indoles with potential biological applications. nih.govacs.org

The following table provides examples of the influence of substituents at N1, C2, and C3 on the activity of indole analogues.

Interactive Data Table: Influence of N1, C2, and C3 Substituents on Indole Analogue Activity| Position of Substitution | Type of Substituent | Compound Series | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| N1 | Alkyl groups | General Indole Derivatives | Can lead to commercially successful drugs | rsc.org |

| C3 | Short alkyl groups | 1H-Indole-2-carboxamides | Enhanced CB1 allosteric modulating activity | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netnih.govsemanticscholar.org These models can help in understanding the structural requirements for activity and in designing new, more potent analogues.

Several QSAR studies have been performed on indole derivatives to elucidate the key structural features responsible for their biological effects. researchgate.netnih.govmdpi.com For example, a 3D-QSAR study on a series of indole and 7-azoindole derivatives as ROCK2 inhibitors revealed that an electropositive group linked to a methoxy-benzene ring position enhances biological activity, and bulkier substitutions are preferred in the methyl dihydroindole region. nih.gov The study also highlighted the importance of a hydrogen bond donor at the R1 position for inhibitory activity. nih.gov

Another 3D-QSAR study on a series of indole derivatives targeting the serotonin (B10506) transporter (SERT) and other receptors was conducted to systematize the structure-activity relationship. mdpi.com Such studies provide valuable insights for the rational design of new compounds with improved activity profiles. QSAR models are typically validated using statistical parameters like the correlation coefficient (r²) and the cross-validation coefficient (q²). researchgate.net

Mechanistic Investigations of Biological Interactions Non Clinical

Modulation of Enzymatic Activity (e.g., Fructose-1,6-bisphosphatase Inhibition)

The indole (B1671886) nucleus is a recognized scaffold for the development of enzyme inhibitors. ijpsr.com While direct studies on 7-Fluoro-6-methoxy-1H-indole as a Fructose-1,6-bisphosphatase (FBPase) inhibitor are not extensively documented in the reviewed literature, research on related indole derivatives provides valuable insights. FBPase is a key enzyme in gluconeogenesis, and its inhibition is a therapeutic strategy for managing diabetes. google.com

A series of 7-nitro-1H-indole-2-carboxylic acid derivatives have been synthesized and evaluated as allosteric inhibitors of FBPase. nih.govresearchgate.net These studies highlight that substitutions on the indole ring significantly influence inhibitory potency. For instance, the modification of substituents at the 6- and 7-positions of the indole ring has been explored. While a 7-fluoro substitution was part of some synthesized derivatives, the most potent inhibitor in one study featured a different substitution pattern. sci-hub.se Specifically, a 7-methoxy substituted compound retained inhibitory activity against both indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), whereas many other substitutions at this position led to a loss of activity. sci-hub.se This suggests that the methoxy (B1213986) group at position 6 and the fluoro group at position 7 in 7-Fluoro-6-methoxy-1H-indole could be critical for its interaction with enzymatic targets. The electronic properties of the fluorine and methoxy groups can create a unique environment on the indole ring that influences its binding affinity and selectivity for enzymes.

Derivatives of indole have also been investigated as inhibitors of other enzymes, such as monoamine oxidase B (MAO-B). In a study of N-substituted indole-based analogues, a compound featuring a 3-fluorobenzoyl group, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, demonstrated potent and selective MAO-B inhibition. nih.gov This highlights the potential of fluorinated indole scaffolds in designing specific enzyme inhibitors.

| Enzyme Target | Indole Derivative Class | Observed Effect | Key Findings |

| Fructose-1,6-bisphosphatase (FBPase) | 7-nitro-1H-indole-2-carboxylic acids | Allosteric Inhibition | Substitutions on the indole ring are crucial for potency. nih.govresearchgate.net |

| Indoleamine 2,3-dioxygenase 1 (IDO1) / Tryptophan 2,3-dioxygenase (TDO) | 7-substituted indole-2-carboxylic acids | Inhibition | A 7-methoxy substitution retained activity, while many other substitutions at this position did not. sci-hub.se |

| Monoamine Oxidase B (MAO-B) | N-substituted indole-based analogues | Selective Inhibition | A fluorinated indole derivative showed high potency and selectivity. nih.gov |

Interference with Quorum Sensing Systems and Biofilm Formation Pathways

Indole and its derivatives are known to interfere with quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence and biofilm formation. researchgate.netcam.ac.uknih.gov Biofilms are communities of microorganisms encased in a self-produced matrix, which can confer resistance to antibiotics. frontiersin.org

Studies on various indole derivatives have demonstrated their ability to inhibit biofilm formation in pathogenic bacteria. For example, several indole derivatives, including 6-fluoroindole (B127801), have been shown to dose-dependently interfere with QS and suppress prodigiosin (B1679158) production, biofilm formation, and motility in Serratia marcescens. researchgate.netresearchgate.net Specifically, 6-fluoroindole was found to suppress fimbria-mediated yeast agglutination and the production of extracellular polymeric substances (EPS). researchgate.net The EPS matrix is a critical component for the structural integrity of biofilms. frontiersin.org

The introduction of a fluorine atom to the indole scaffold, as seen in 7-fluoroindole, has been noted to eliminate some undesirable effects, such as antibiotic antagonism and biofilm stimulation, that were observed with the parent indole molecule. worktribe.com This suggests that halogenation can be a key modification for developing effective anti-biofilm agents. While direct evidence for 7-Fluoro-6-methoxy-1H-indole is limited, the documented activity of fluorinated indoles provides a strong basis for its potential role in disrupting bacterial communication and biofilm integrity. researchgate.networktribe.com

| Bacterial Species | Indole Derivative | Effect | Mechanism |

| Serratia marcescens | 6-fluoroindole | Inhibition of biofilm formation, prodigiosin production, and motility | Interference with Quorum Sensing (QS) systems, suppression of EPS production. researchgate.netresearchgate.net |

| General | 7-fluoroindole | Elimination of undesirable effects (antibiotic antagonism, biofilm stimulation) | Not specified, but highlights the benefit of fluorination. worktribe.com |

Interactions with Specific Microbial Targets and Pathways (e.g., Anti-Tubercular, Anti-Viral, Anti-Fungal Mechanisms)

The indole scaffold is a prominent feature in many compounds with antimicrobial properties. ijpsr.comrsc.org

Anti-Tubercular Mechanisms: Indole derivatives have been extensively studied as potential anti-tubercular agents. nih.govresearchgate.net One of the key targets for these compounds is the mycobacterial membrane protein large 3 (MmpL3), which is essential for the transport of mycolic acids, a crucial component of the mycobacterial cell wall. rsc.org Indole-2-carboxamides, in particular, have been identified as MmpL3 inhibitors. rsc.org Rational drug design has led to the development of potent anti-tubercular indoleamides. For instance, a 4,6-dichloro-1H-indole-2-carboxamide derivative showed significant activity. rsc.org The substitution pattern on the indole ring, including halogenation, is critical for activity. A 6-bromo substitution, for example, led to a substantial increase in potency against Mycobacterium tuberculosis. rsc.org Another study on indolyl azaspiroketal Mannich bases, which included a 6-methoxy-1-n-octyl-1H-indole scaffold, showed that these compounds perturb phospholipid vesicles and permeabilize bacterial cells, suggesting membrane disruption as a mechanism of action. nih.gov

Anti-Viral Mechanisms: Indole derivatives have shown promise as antiviral agents, targeting various stages of the viral life cycle. nih.govrjpn.orgnih.gov For example, some indole derivatives act as inhibitors of viral entry and membrane fusion. nih.gov Others function as reverse transcriptase inhibitors, which are crucial for the replication of retroviruses like HIV. nih.gov The substitution pattern on the indole ring is again a key determinant of antiviral activity. For instance, in a series of tricyclic indole carboxylic acid derivatives designed as anti-HCV agents, a C-6 fluoro derivative showed a significant improvement in activity compared to a C-7 fluoro analog. nih.gov This underscores the specific influence of the position of the fluorine atom on biological activity.

Anti-Fungal Mechanisms: While less specific information is available for 7-Fluoro-6-methoxy-1H-indole, indole derivatives, in general, have demonstrated anti-fungal properties, suggesting they could serve as lead structures for the development of new antifungal agents.

| Microbial Target | Indole Derivative Class | Mechanism of Action | Key Findings |

| Mycobacterium tuberculosis | Indole-2-carboxamides | Inhibition of MmpL3 transporter | Halogenation at the 6-position significantly increased potency. rsc.org |

| Mycobacterium tuberculosis | Indolyl azaspiroketal Mannich bases | Membrane disruption | Perturbation of phospholipid vesicles and permeabilization of bacterial cells. nih.gov |

| Hepatitis C Virus (HCV) | Tricyclic indole carboxylic acids | Inhibition of viral replication | A C-6 fluoro substitution was more effective than a C-7 fluoro substitution. nih.gov |

| Various Viruses | General Indole Derivatives | Inhibition of entry, fusion, and reverse transcriptase | The indole scaffold is a versatile platform for antiviral drug design. nih.gov |

Binding to Biomolecular Components (e.g., DNA)

The ability of indole derivatives to interact with DNA is another aspect of their biological activity. While direct evidence for 7-Fluoro-6-methoxy-1H-indole binding to DNA was not found in the reviewed literature, related compounds have been studied in this context. The planar structure of the indole ring system allows it to intercalate between the base pairs of DNA, potentially leading to inhibition of DNA replication and transcription. This interaction is a possible mechanism for the anti-proliferative and antimicrobial effects of some indole derivatives. Further research is needed to specifically investigate the DNA binding properties of 7-Fluoro-6-methoxy-1H-indole.

Advanced Applications in Chemical and Material Sciences

Role as Synthetic Building Blocks in Complex Molecule Construction

Indole (B1671886) derivatives are fundamental scaffolds in the synthesis of complex molecules due to their prevalence in natural products and pharmaceutically active compounds. The specific substitution pattern of 7-Fluoro-6-methoxy-1H-indole, featuring an electron-withdrawing fluorine atom and an electron-donating methoxy (B1213986) group, creates a unique electronic environment on the indole ring. This distinct electronic nature influences its reactivity, allowing for selective chemical modifications and making it a valuable building block in organic synthesis.

The presence of these functional groups can direct further substitutions on the indole ring, particularly at positions with altered electron density. For instance, the methoxy group enhances the electron density of the ring, potentially facilitating electrophilic substitution reactions, a common strategy for elaborating the indole core. This controlled reactivity is crucial for the construction of intricate molecular architectures found in many biologically active compounds. The strategic placement of the fluorine and methoxy groups can also influence the conformational preferences and physicochemical properties, such as lipophilicity and membrane permeability, of the resulting complex molecules.

Chemists utilize such substituted indoles in multi-step synthetic sequences to access a wide array of more complex heterocyclic systems. The ability to selectively functionalize the indole core allows for the systematic development of structure-activity relationships (

Q & A

Q. Q1. What are the standard synthetic routes for 7-Fluoro-6-methoxy-1H-indole, and how do reaction conditions influence yield?

The synthesis of 7-Fluoro-6-methoxy-1H-indole typically involves functionalization of the indole core. For example, CuI-catalyzed azide-alkyne cycloaddition (CuAAC) reactions can introduce fluorinated and methoxy groups. A representative method involves dissolving intermediates like 3-(2-azidoethyl)-5-fluoro-1H-indole in PEG-400/DMF mixtures, followed by reaction with fluorinated alkynes under CuI catalysis. Reaction time (e.g., 12 hours) and solvent polarity significantly affect yield, with PEG-400 enhancing solubility and reaction efficiency .

Q. Q2. How can researchers confirm the structural integrity of 7-Fluoro-6-methoxy-1H-indole?

Characterization relies on multi-nuclear NMR (¹H, ¹³C, and ¹⁹F) to verify substituent positions. For instance, ¹⁹F NMR can detect fluorinated groups at δ -115 to -120 ppm, while ¹H NMR identifies methoxy protons as singlets near δ 3.8–4.0 ppm. High-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC) with 70:30 ethyl acetate/hexane eluent further validate purity and molecular weight .

Advanced Research Questions

Q. Q3. How does the substitution pattern (fluoro and methoxy groups) affect the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing fluoro group at position 7 and electron-donating methoxy group at position 6 create a polarized indole scaffold. This enhances regioselectivity in Suzuki-Miyaura couplings, as the methoxy group directs electrophilic attacks to the 5-position. Reaction optimization may require anhydrous conditions and Pd(PPh₃)₄ catalysts to avoid dehalogenation of the fluoro substituent .

Q. Q4. What computational methods are suitable for predicting the physicochemical properties of 7-Fluoro-6-methoxy-1H-indole?

Density Functional Theory (DFT) calculations can predict LogP (octanol-water partition coefficient) and solubility. For example, LogP values for similar indoles range from 2.1–2.5, indicating moderate lipophilicity. Quantitative Structure-Activity Relationship (QSAR) models can further correlate substituent effects with bioavailability or membrane permeability .

Q. Q5. How can crystallographic data resolve contradictions in reported structural conformations?

Single-crystal X-ray diffraction using SHELXL software (SHELX-2018/3 suite) can resolve ambiguities. For indole derivatives, refinement protocols must account for hydrogen bonding between the NH group and methoxy oxygen. High-resolution data (e.g., < 1.0 Å) are critical for detecting torsional angles and non-covalent interactions .

Methodological Considerations

Q. Q6. What strategies mitigate side reactions during functionalization of the indole nitrogen?

Protecting the NH group with tert-butoxycarbonyl (Boc) or methyl groups prevents unwanted alkylation/oxidation. For instance, NaH-mediated alkylation in DMF at 0°C minimizes side reactions when introducing methyl groups. Post-synthesis, acidic hydrolysis (e.g., HCl/MeOH) selectively removes protecting groups .

Q. Q7. How do researchers analyze batch-to-batch variability in synthesized 7-Fluoro-6-methoxy-1H-indole?

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm quantifies impurities. Nuclear Overhauser Effect Spectroscopy (NOESY) can identify conformational isomers caused by methoxy group rotation, ensuring batch consistency .

Biological and Pharmacological Applications

Q. Q8. What in vitro assays are used to evaluate the bioactivity of 7-Fluoro-6-methoxy-1H-indole derivatives?

Antimicrobial activity is tested via microdilution assays (MIC determination against S. aureus or E. coli). For anticancer screening, MTT assays on cancer cell lines (e.g., HeLa or MCF-7) assess cytotoxicity. Fluorescence-based assays (e.g., DNA intercalation studies) elucidate mechanisms of action .

Q. Q9. How does fluorination impact the compound’s metabolic stability in pharmacokinetic studies?

Fluorine’s electronegativity reduces metabolic oxidation by cytochrome P450 enzymes. In vitro liver microsome assays (e.g., human hepatocytes) quantify half-life improvements. LC-MS/MS tracks metabolites, with fluorinated indoles showing slower clearance compared to non-fluorinated analogs .

Safety and Handling

Q. Q10. What precautions are necessary when handling 7-Fluoro-6-methoxy-1H-indole in the laboratory?

Use nitrile gloves and fume hoods to avoid dermal/airborne exposure. Store at -20°C under inert gas (Ar/N₂) to prevent decomposition. Waste disposal must comply with EPA guidelines for fluorinated organics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.